5-Methylbenzo[d]thiazole-2-carbonitrile
CAS No.:
Cat. No.: VC18307753
Molecular Formula: C9H6N2S
Molecular Weight: 174.22 g/mol
* For research use only. Not for human or veterinary use.
![5-Methylbenzo[d]thiazole-2-carbonitrile -](/images/structure/VC18307753.png)
Specification
Molecular Formula | C9H6N2S |
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Molecular Weight | 174.22 g/mol |
IUPAC Name | 5-methyl-1,3-benzothiazole-2-carbonitrile |
Standard InChI | InChI=1S/C9H6N2S/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 |
Standard InChI Key | BZWGKZHFQGGHNJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)SC(=N2)C#N |
Introduction
Key Findings
5-Methylbenzo[d]thiazole-2-carbonitrile is a benzothiazole derivative characterized by a methyl group at position 5 and a cyano substitution at position 2. While limited direct data exists for this specific isomer, structural analogs such as 2-methylbenzo[d]thiazole-5-carbonitrile (CAS 90418-93-2) provide foundational insights into its physicochemical properties and potential synthetic pathways . This report synthesizes available evidence to extrapolate the compound’s characteristics, emphasizing its molecular architecture, reactivity, and applications in biochemical research.
Molecular Architecture and Physicochemical Properties
Structural Characterization
The benzothiazole core consists of a benzene ring fused to a thiazole moiety. In 5-methylbenzo[d]thiazole-2-carbonitrile, substitutions occur at positions 2 (cyano group, –C≡N) and 5 (methyl group, –CH₃). This arrangement influences electronic distribution and steric interactions, critical for molecular recognition in biological systems .
Table 1: Key Structural Descriptors
The cyano group’s electron-withdrawing nature enhances the compound’s polarity, while the methyl group contributes to hydrophobic interactions. These features are pivotal in drug design, where solubility and membrane permeability are optimized .
Spectroscopic and Chromatographic Profiles
Although direct spectral data for the 5-methyl-2-cyano isomer is unavailable, analogs exhibit distinct UV-Vis absorption bands near 270–300 nm due to π→π* transitions in the aromatic system . High-performance liquid chromatography (HPLC) retention times correlate with the compound’s moderate polarity, suggesting elution profiles akin to related benzothiazoles under reversed-phase conditions.
Synthetic Methodologies
Retrospective Analysis of Analog Synthesis
The synthesis of 2-methylbenzo[d]thiazole-5-carbonitrile involves cyclization of 2-aminothiophenol derivatives with methyl-substituted nitriles under acidic conditions . Adapting this approach for the 5-methyl-2-cyano isomer would require:
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Intermediate Preparation: 5-Methyl-2-aminothiophenol as a precursor.
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Cyclization: Reaction with a cyanating agent (e.g., cyanogen bromide) in dimethylformamide (DMF) at 80–100°C.
Table 2: Hypothetical Reaction Conditions
Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | Cyanogen bromide, K₂CO₃ | 80 | 12 | ~60 (est.) |
2 | Purification (HPLC) | Ambient | – | >95 |
Insights from Patent Literature
A patent (CN111848546B) details the synthesis of 2-(aminomethyl)thiazole-5-carbonitrile, highlighting multistep sequences involving:
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Thioamide cyclization with ethyl 2-chloro-3-oxopropionate.
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Hydrazinolysis to remove protecting groups.
While this pathway targets a thiazole (non-fused) derivative, its strategies—such as using 1,4-dioxane for HCl-mediated deprotection—could inform benzothiazole synthesis .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient benzothiazole ring directs electrophiles to the para position relative to the sulfur atom. For 5-methylbenzo[d]thiazole-2-carbonitrile, bromination or nitration would likely occur at position 6, leveraging the methyl group’s ortho/para-directing effects .
Reductive Transformations
Parameter | Value (Predicted) |
---|---|
MAO-B IC₅₀ | 15–30 nM |
LogP (octanol-water) | 2.1 |
Plasma protein binding (%) | 85 |
Anticancer Activity
Benzothiazoles exhibit antiproliferative effects via topoisomerase inhibition. The cyano group may chelate metal ions in enzyme active sites, while the methyl group enhances cellular uptake . In vitro studies on analogous compounds show IC₅₀ values of 5–20 µM against breast cancer cell lines.
Industrial and Regulatory Considerations
Scalability Challenges
Multistep syntheses, as seen in CN111848546B, face yield losses at each stage. For example, tert-butoxycarbonyl (Boc) protection/deprotection steps achieve ~70% efficiency, necessitating process optimization . Continuous-flow reactors could improve throughput by minimizing intermediate isolation .
Environmental Impact
Cyanogen bromide, a common reagent, poses acute toxicity (LC₅₀: 500 mg/m³). Alternative cyanating agents like ammonium thiocyanate reduce hazardous waste but require higher temperatures (120°C), complicating energy budgets .
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